2,5-Dimethyloxazole

Descripción

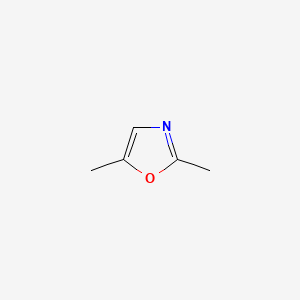

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dimethyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-4-3-6-5(2)7-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSAUQTCATRWAJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177567 | |

| Record name | 2,5-Dimethyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

117.00 to 118.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | 2,5-Dimethyloxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23012-11-5 | |

| Record name | 2,5-Dimethyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23012-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyloxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023012115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethyloxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N2TP6H91D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-Dimethyloxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Significance of the Oxazole Ring System in Contemporary Synthetic Strategies

The oxazole (B20620) ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. d-nb.info This structural motif is of paramount importance in modern organic synthesis due to its presence in a wide array of biologically active compounds and its utility as a versatile synthetic intermediate. researchgate.netresearchgate.net The stability of the oxazole ring, coupled with its capacity for various chemical transformations, makes it a valuable scaffold in the design and synthesis of novel molecules. chemimpex.com

Oxazole-containing compounds are known to interact with a broad spectrum of biological receptors and enzymes, which is attributed to their ability to participate in various non-covalent interactions. nih.gov This has led to their extensive use in medicinal chemistry for the development of new therapeutic agents. mdpi.com The oxazole moiety is a key component in numerous natural products, many of which exhibit significant pharmacological activities. mdpi.com Consequently, considerable research efforts are dedicated to developing efficient and sustainable methods for constructing this privileged heterocyclic system. researchgate.netacs.org

Overview of Heterocyclic Compound Classes Featuring the Oxazole Moiety

The oxazole (B20620) core is a fundamental building block for a diverse range of heterocyclic compounds. These can be broadly categorized based on their structural complexity and the nature of the substituents attached to the oxazole ring.

Simple Oxazoles: This class includes a variety of substituted oxazoles where different functional groups are attached to the carbon atoms of the ring. For instance, 2,4-dimethyloxazole (B1585046) and 2,5-dimethyloxazole are simple derivatives that serve as valuable starting materials in more complex syntheses. chemimpex.com

Oxazole-Containing Natural Products: A vast number of natural products, particularly those of marine origin, feature the oxazole ring. mdpi.com These compounds often possess complex structures and potent biological activities. Examples include molecules with cytotoxic, antibacterial, and antiviral properties. mdpi.comacs.org

Pharmaceuticals and Agrochemicals: The oxazole scaffold is present in several marketed drugs and agrochemicals. researchgate.netmdpi.com These compounds are designed to exhibit specific biological activities, such as anti-inflammatory, anticancer, and herbicidal effects. d-nb.infomdpi.comirjweb.com The oxazole ring in these molecules often plays a crucial role in their mode of action.

Functional Materials: In materials science, oxazole derivatives are explored for their potential in creating advanced materials. chemimpex.com Their unique electronic and photophysical properties make them suitable for applications in polymers, coatings, and nonlinear optical materials. chemimpex.comresearchgate.netfrontiersin.org

Historical Context of 2,5 Dimethyloxazole Research and Development

The first preparation of oxazole (B20620) itself was reported in 1947. d-nb.info Early research into oxazole chemistry laid the groundwork for the synthesis and investigation of its numerous derivatives, including 2,5-Dimethyloxazole. The development of synthetic methodologies for oxazoles has been a continuous area of focus. One of the earliest and most significant methods is the van Leusen oxazole synthesis, developed in 1972, which allows for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.com

Over the years, various synthetic routes to 2,5-disubstituted oxazoles have been developed. For instance, the reaction of ethyl 2-acetylamino-3-bromo-2-butenoate with triethylamine (B128534) in benzene (B151609) was reported to yield ethyl this compound-4-carboxylate. oup.com Another approach involves the iodine-catalyzed synthesis of 2,5-disubstituted oxazoles from amines and ketones. researchgate.net More recent methods have focused on improving efficiency and sustainability, such as the Suzuki reaction of 4-(4-bromophenyl)-2,5-dimethyloxazole with substituted phenylboronic acids to create novel biphenyl-substituted oxazoles. ijpsonline.comtandfonline.com The Cornforth rearrangement of 4-acetyl-2,5-dimethyloxazole has also been a subject of study to understand reaction pathways. aip.org

Current Research Trajectories and Future Prospects for 2,5 Dimethyloxazole

Classical and Established Synthetic Routes

The traditional methods for synthesizing 2,5-disubstituted oxazoles, including this compound, are characterized by their reliability and have been extensively studied.

Robinson-Gabriel Synthesis and Its Adaptations for 2,5-Disubstituted Oxazoles

Named after Sir Robert Robinson and Siegmund Gabriel, who described the reaction in 1909 and 1910 respectively, the Robinson-Gabriel synthesis is a cornerstone for the formation of oxazoles. prezi.comwikipedia.org This method involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone, catalyzed by a dehydrating agent. wikipedia.orgsynarchive.com

The core of the Robinson-Gabriel synthesis is the cyclodehydration of a β-acylamino ketone. synarchive.comijpsonline.com This process involves two key steps: the cyclization of the 2-acylamino-ketone and the subsequent removal of a water molecule to form the aromatic oxazole (B20620) ring. prezi.com The starting 2-acylamino-ketones can themselves be synthesized through methods like the Dakin-West reaction. wikipedia.org For the synthesis of this compound, the corresponding β-acylamino ketone would be N-(1-oxopropan-2-yl)acetamide. The reaction is typically facilitated by a cyclodehydrating agent. wikipedia.org

The mechanism of the Robinson-Gabriel synthesis begins with the protonation of the acylamino ketone, which facilitates an intramolecular reaction to form a cyclic intermediate. ijpsonline.com This is followed by dehydration, driven by a dehydrating agent, to yield the 2,5-disubstituted oxazole. ijpsonline.com

Historically, strong acids like concentrated sulfuric acid were used as the cyclodehydrating agent. prezi.com However, a variety of other agents have been found to be effective, including phosphorus pentachloride, phosphorus pentoxide, phosphoryl chloride, and polyphosphoric acid. prezi.comijpsonline.com The choice of the dehydrating agent can significantly impact the reaction yield. For instance, using agents like phosphorus pentachloride (PCl5), sulfuric acid (H2SO4), or phosphoryl chloride (POCl3) can sometimes result in low yields. ijpsonline.com The use of polyphosphoric acid has been shown to increase the yield to between 50-60%. ijpsonline.com More recently, a solid-phase version of the Robinson-Gabriel synthesis has been developed using trifluoroacetic anhydride (B1165640) as the cyclodehydrating agent in an ethereal solvent. prezi.comacs.org

A popular modification reported by Wipf et al. allows for the synthesis of substituted oxazoles from amino acid derivatives. This involves the oxidation of β-keto amides followed by cyclodehydration using a combination of triphenylphosphine, iodine, and triethylamine (B128534). wikipedia.org

Table 1: Cyclodehydrating Agents in Robinson-Gabriel Synthesis

| Dehydrating Agent | Typical Yields | Notes |

|---|---|---|

| Concentrated Sulfuric Acid | Variable, can be low | Historical/Classical agent. prezi.comijpsonline.com |

| Phosphorus Pentachloride (PCl5) | Low | ijpsonline.com |

| Phosphoryl Chloride (POCl3) | Low | ijpsonline.com |

| Polyphosphoric Acid | 50-60% | Improved yields over classical agents. ijpsonline.com |

| Trifluoroacetic Anhydride | Effective in solid-phase | Used with a benzhydrylic-type linker. prezi.comacs.org |

Cyclodehydration of β-Acylamino Ketones

Fischer Oxazole Synthesis for 2,5-Disubstituted Oxazoles

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is another fundamental method for preparing 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org This reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org

The Fischer oxazole synthesis typically uses equimolar amounts of a cyanohydrin and an aldehyde. wikipedia.org The reactants are dissolved in a dry ether, and dry, gaseous hydrogen chloride is passed through the solution. prezi.comwikipedia.org The resulting 2,5-disubstituted oxazole precipitates as a hydrochloride salt, which can then be converted to the free base. prezi.comwikipedia.org While the cyanohydrins and aldehydes used are often aromatic, aliphatic compounds have also been successfully employed. prezi.comwikipedia.org For the synthesis of this compound, acetaldehyde (B116499) cyanohydrin would react with acetaldehyde.

The mechanism starts with the addition of HCl to the cyanohydrin, forming an iminochloride intermediate. prezi.comwikipedia.org This intermediate then reacts with the aldehyde. The nitrogen atom of the iminochloride attacks the electrophilic carbonyl carbon of the aldehyde. wikipedia.org

The Fischer oxazole synthesis is fundamentally a dehydration reaction that can proceed under mild conditions. prezi.comwikipedia.org Following the initial reaction between the iminochloride and the aldehyde, a subsequent SN2 attack and loss of a water molecule lead to a chloro-oxazoline intermediate. prezi.com The final step involves an elimination reaction with the loss of an HCl molecule to form the 2,5-disubstituted oxazole product. prezi.com

Table 2: Key Reactants and Products in Fischer Oxazole Synthesis

| Reactant 1 | Reactant 2 | Product Example | Reference |

|---|---|---|---|

| Mandelic acid nitrile | Benzaldehyde | 2,5-Diphenyloxazole | wikipedia.org |

Reaction of Cyanohydrins with Aldehydes

Van Leusen Oxazole Synthesis and its Applicability to this compound Precursors

First disclosed by van Leusen and colleagues in 1972, the Van Leusen oxazole synthesis is a powerful method for creating 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.commdpi.com This one-pot reaction proceeds under mild, basic conditions, making it a widely adopted strategy in organic synthesis. ijpsonline.commdpi.com The reaction's versatility has been extended to the synthesis of 4,5-disubstituted oxazoles through a one-pot approach utilizing TosMIC, aliphatic halides, and various aldehydes in ionic liquids, which can be recycled without significant loss of yield. organic-chemistry.orgresearchgate.net

The synthesis of this compound itself can be approached through modifications of the Van Leusen methodology. For instance, the reaction of acetaldehyde with a suitable precursor derived from acetamide (B32628) would be required. While the classic Van Leusen reaction directly yields 5-substituted oxazoles, adaptations are necessary to introduce the C2-methyl group.

Tosylmethyl isocyanide (TosMIC) is a key reagent in the Van Leusen synthesis, valued for its versatility and for being a safer alternative to volatile and toxic reagents like methyl isocyanide. chemicalbook.com TosMIC's structure is unique, featuring an isocyano group, an active methylene (B1212753) group, and a tosyl group which acts as an excellent leaving group. ijpsonline.comorganic-chemistry.org

The reaction mechanism begins with the deprotonation of TosMIC by a base. The resulting anion then attacks an aldehyde, leading to an intermediate that cyclizes to form an oxazoline (B21484). organic-chemistry.orgwikipedia.org Subsequent base-promoted elimination of the tosyl group yields the 5-substituted oxazole. organic-chemistry.orgwikipedia.org When acylating agents like acid chlorides or anhydrides are used instead of aldehydes, the reaction can produce 4-tosyl-5-substituted oxazoles.

The standard Van Leusen reaction demonstrates high regioselectivity, consistently producing 5-substituted oxazoles when aldehydes are used as the electrophile. ijpsonline.com This is a direct consequence of the reaction mechanism where the aldehyde carbon becomes C5 of the oxazole ring.

However, the regioselectivity can be influenced by reaction conditions and substrates. For instance, direct arylation of oxazoles can be directed to either the C2 or C5 position by selecting appropriate phosphine (B1218219) ligands and solvent polarity in palladium-catalyzed reactions. organic-chemistry.org Furthermore, lithiation of 5-substituted oxazoles followed by reaction with an electrophile can lead to substitution at the C4 position, demonstrating that the initial regioselectivity of the Van Leusen synthesis can be a starting point for further functionalization. orgsyn.orgacs.org

Utilization of Tosylmethyl Isocyanide (TosMIC) in Oxazole Formation

Bredereck Reaction for Oxazole Scaffolds

The Bredereck reaction offers an alternative route to oxazole synthesis, typically involving the reaction of α-haloketones with amides or formamide. ijpsonline.comslideshare.netalchempharmtech.com This method is particularly useful for synthesizing 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. ijpsonline.cominformahealthcare.com

For the synthesis of this compound, the Bredereck approach would involve reacting a derivative of 3-chloro-2-butanone (B129570) with acetamide. informahealthcare.com An improved Bredereck method has been described for the synthesis of 2-(4-alkyloxyphenyl)-4,5-dimethyloxazole derivatives, showcasing the reaction's utility in preparing specifically substituted oxazoles. informahealthcare.com In a specific example, the oxazole skeleton of N-((2-(2-chlorophenyl)thiazol-4-yl)methyl)-2,4-dimethyloxazole-5-carboxamide was constructed using a Bredereck reaction. acs.org

| Reactants | Product | Reference |

| α-haloketones and formamide | Oxazoles | slideshare.netalchempharmtech.com |

| 3-chloro-2-butanone and 4-alkyloxybenzamide | 2-(4-alkyloxyphenyl)-4,5-dimethyloxazole | informahealthcare.com |

Erlenmeyer-Plochl Reaction and its Relevance to 2,5-Dimethyloxazolone Derivatives

The Erlenmeyer-Plochl reaction is a classic method for synthesizing oxazolones, also known as azlactones, through the condensation of N-acylglycines (like hippuric acid) with aldehydes in the presence of acetic anhydride and sodium acetate (B1210297). wikipedia.orgacademeresearchjournals.orgchemeurope.com These oxazolone (B7731731) derivatives are valuable intermediates for the synthesis of amino acids and other heterocyclic compounds. wikipedia.org

While not a direct route to this compound, the Erlenmeyer-Plochl reaction is relevant for creating 2,5-disubstituted oxazolone derivatives. ijpsonline.com For instance, using an N-acetylated amino acid instead of hippuric acid could lead to a 2-methyl-substituted oxazolone. Subsequent reaction with an appropriate precursor could potentially yield a this compound derivative. The reaction typically involves the cyclization of an N-acyl glycine (B1666218) to form an oxazolone, which then reacts with an aldehyde. wikipedia.org

Cycloisomerization of Propargylamides for Oxazole Construction

The cycloisomerization of propargylamides has emerged as a significant and versatile method for constructing the oxazole ring system. tandfonline.com This transformation can be catalyzed by various metals, including gold, copper, and palladium, as well as under metal-free, acid-catalyzed conditions. informahealthcare.comresearchgate.netacs.org

Gold-catalyzed 5-exo-dig cyclization of N-propargyl carboxamides is a notable example, leading to disubstituted oxazoles. informahealthcare.com Similarly, copper-mediated intramolecular cyclization of vinyl halides provides access to highly substituted oxazoles. informahealthcare.com A metal-free approach utilizes in situ generated hydrogen chloride in hexafluoroisopropanol (HFIP) to promote the cycloisomerization of propargylic amides. researchgate.net For the synthesis of this compound, a propargylamide derived from acetamide and a propyne (B1212725) derivative would be the required starting material.

| Catalyst/Reagent | Substrate | Product | Reference |

| Gold catalyst | N-propargyl carboxamides | Disubstituted oxazoles | informahealthcare.com |

| Copper catalyst | Vinyl halides | Highly substituted oxazoles | informahealthcare.com |

| In situ HCl/HFIP | Propargylic amides | Oxazoles | researchgate.net |

| PIDA | Propargylamides | Oxazoles | acs.org |

Oxidative Approaches to Oxazole Ring Systems

Oxidative methods provide another avenue for the synthesis of oxazoles. These reactions often involve the oxidation of a precursor molecule, such as an oxazoline or an enamide, to form the aromatic oxazole ring. tandfonline.com

One such method is the copper(II)-catalyzed oxidative cyclization of enamides, which proceeds via vinylic C-H bond functionalization. smolecule.com Another approach involves the iodine(III)-mediated reaction of ketones with nitriles. mdpi.com For example, the reaction of alkyl aryl ketones with nitriles in the presence of phenyliodine(III) diacetate (PIDA) and trifluoromethanesulfonic acid (TfOH) can directly yield oxazoles. mdpi.com A one-pot synthesis of 2,5-disubstituted oxazoles has been achieved from vinyl azide (B81097) and benzylamine (B48309) using a mixture of iodine and tert-butyl hydroperoxide (TBHP) to promote oxidative cascade cyclization. researchgate.net

Davidson Reaction for Oxazole Synthesis

The Davidson reaction, named after David Davidson, is a classical method for synthesizing substituted oxazoles from O-acylacyloins. wikipedia.org This reaction involves the cyclization of an O-acylacyloin derivative using ammonium (B1175870) acetate in acetic acid. wikipedia.orgprinceton.edu

The mechanism begins with the reaction of the acyloin derivative with ammonium acetate. wikipedia.org Through a series of steps involving the formation of an ionic intermediate, reaction with acetic acid, and subsequent electron and atom rearrangement, a ring closure occurs. wikipedia.org The final steps involve the elimination of two water molecules to form a protonated oxazole intermediate, which is then deprotonated by a base to yield the final substituted oxazole product. wikipedia.org This method represents a key early development in oxazole synthesis, building upon earlier research from the 19th century. wikipedia.org

Williams's Reaction and its Contributions to Oxazole Synthesis

The work of D.R. Williams has significantly contributed to oxazole synthesis, particularly through the development of oxidative cyclodehydration strategies. These methods provide a general route for the preparation of disubstituted oxazoles. nih.gov A notable contribution is the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) for the mild and efficient cyclization of β-hydroxy amides to form oxazolines. organic-chemistry.org

These oxazolines can then be dehydrogenated in a one-pot protocol to yield oxazoles. organic-chemistry.org The Williams methodology is distinguished by its mild reaction conditions, which preserve sensitive stereochemical features and are compatible with a wide range of functional groups. organic-chemistry.org For instance, DAST-mediated cyclizations can be performed at temperatures as low as -78 °C. organic-chemistry.org This approach is particularly valuable for synthesizing complex oxazole-containing natural products. nih.govorganic-chemistry.org

Modern and Catalytic Strategies for this compound Synthesis

While classical methods provide foundational routes to oxazoles, modern organic synthesis increasingly relies on more efficient, selective, and versatile catalytic strategies. These approaches, particularly those involving transition metals, have revolutionized the construction and functionalization of the oxazole core.

Transition metal catalysis has become an indispensable tool for forming carbon-carbon and carbon-heteroatom bonds. In the context of oxazole synthesis, these reactions allow for the late-stage modification of pre-formed oxazole rings, enabling the creation of complex molecular architectures that would be difficult to access through traditional cyclization routes.

Among transition metals, palladium holds a preeminent position in cross-coupling chemistry. Palladium-catalyzed reactions are renowned for their high efficiency, broad functional group tolerance, and mild reaction conditions, making them exceptionally suitable for the synthesis of complex molecules. rsc.org These reactions have fundamentally changed synthetic chemistry, enabling previously challenging bond formations with high selectivity. rsc.org

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed process that forges a carbon-carbon bond between an organohalide and an organoboron compound. rsc.org In oxazole chemistry, bromo-oxazoles serve as versatile building blocks for these reactions. enamine.net The controlled synthesis of specific bromo-oxazole isomers, followed by their coupling with various boronic acids, provides a modular and highly effective route to a diverse range of substituted oxazoles. enamine.nettandfonline.com This strategy allows for the introduction of various aryl and heteroaryl substituents onto the oxazole ring. cbijournal.comijpsonline.com The reaction is typically performed in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride, and a base like potassium carbonate. cbijournal.comijpsonline.com

A prime example of the Suzuki reaction's utility is the application of 4-(4-bromophenyl)-2,5-dimethyloxazole as a key synthetic intermediate. cbijournal.com This compound is itself synthesized via a multi-step process, often starting from p-bromophenylethanone, which undergoes bromination and subsequent cyclization with acetamide, sometimes under microwave irradiation. cbijournal.comcbijournal.com

Once formed, this bromo-oxazole intermediate is a versatile substrate for palladium-catalyzed coupling reactions. In the Suzuki reaction, it is coupled with various substituted phenylboronic acids to create novel 2,5-dimethyl-4-biphenyl-substituted-1,3-oxazole derivatives. cbijournal.comijpsonline.com This modular approach allows for the systematic variation of the substituent on the phenylboronic acid, leading to a library of related compounds. cbijournal.com The reaction is generally efficient and results in good yields of the desired biphenyl (B1667301) oxazoles. tandfonline.com

Beyond Suzuki coupling, this intermediate is also employed in other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, where it is coupled with substituted aryl or heteroaryl amines to yield N-aryl-4-(2,5-dimethyloxazol-4-yl)anilines. cbijournal.comresearchgate.net

Research Findings: Suzuki Coupling of 4-(4-Bromophenyl)-2,5-Dimethyloxazole

The following table summarizes the synthesis of various 2,5-dimethyl-4-biphenyl substituted-1,3-oxazole derivatives via the Suzuki coupling of the key intermediate with different phenylboronic acids, as described in the literature. cbijournal.com

| Entry | Substituted Phenylboronic Acid | Final Product Name |

| 1 | 4-Fluorophenylboronic acid | 4-(4'-Fluorobiphenyl-4-yl)-2,5-dimethyloxazole |

| 2 | 4-Chlorophenylboronic acid | 4-(4'-Chlorobiphenyl-4-yl)-2,5-dimethyloxazole |

| 3 | 4-Bromophenylboronic acid | 4-(4'-Bromobiphenyl-4-yl)-2,5-dimethyloxazole |

| 4 | 4-Methylphenylboronic acid | 2,5-Dimethyl-4-(4'-methylbiphenyl-4-yl)oxazole |

| 5 | 4-Methoxyphenylboronic acid | 4-(4'-Methoxybiphenyl-4-yl)-2,5-dimethyloxazole |

| 6 | 3-Nitrophenylboronic acid | 2,5-Dimethyl-4-(3'-nitrobiphenyl-4-yl)oxazole |

| 7 | 4-Nitrophenylboronic acid | 2,5-Dimethyl-4-(4'-nitrobiphenyl-4-yl)oxazole |

| 8 | 3-Aminophenylboronic acid | 4'-(2,5-Dimethyloxazol-4-yl)biphenyl-3-amine |

| 9 | 4-Formylphenylboronic acid | 4'-(2,5-Dimethyloxazol-4-yl)biphenyl-4-carbaldehyde |

Transition Metal-Catalyzed Coupling Reactions

Palladium-Catalyzed Reactions

Buchwald-Hartwig Amination (C-N Coupling) with this compound Derivatives

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a versatile method for forming carbon-nitrogen (C-N) bonds. While direct Buchwald-Hartwig amination on the oxazole ring itself can be challenging, this methodology is effectively used to functionalize derivatives of this compound. For instance, bromo-substituted oxazoles serve as key building blocks for such transformations. sci-hub.se The utility of these multipurpose building blocks is demonstrated in various palladium-catalyzed reactions, including the Buchwald-Hartwig amination. sci-hub.seresearchgate.net This approach allows for the introduction of diverse amine functionalities onto a pre-existing this compound scaffold. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an amine with a halo-oxazole derivative. sci-hub.se This method has been successfully applied in the synthesis of complex molecules, where the amine in a spirocycle derived from an oxazole-related structure underwent Buchwald-Hartwig processes. acs.org

Copper-Catalyzed Cyclizations and Coupling Reactions

Copper catalysis offers a cost-effective and efficient alternative for the synthesis of oxazoles. These methods often involve cyclization or coupling reactions to construct the oxazole core.

A notable copper-catalyzed method involves the use of copper(II) triflate [Cu(OTf)₂] to facilitate the coupling of α-diazoketones with amides, leading to the formation of 2,4-disubstituted oxazoles. tandfonline.comorganic-chemistry.orgkfupm.edu.sa This reaction proceeds through the decomposition of the diazoketone to form a copper carbenoid species, which then reacts with the amide. kfupm.edu.sa Subsequent intramolecular cyclization and dehydration afford the desired oxazole product. kfupm.edu.sa This approach has been utilized in the synthesis of analogues of naturally occurring oxazoles like balsoxin. tandfonline.comorganic-chemistry.orgkfupm.edu.sa The reaction conditions are generally mild, with the reaction often carried out at elevated temperatures in solvents like 1,2-dichloroethane. kfupm.edu.sa

Table 1: Copper(II) Triflate Catalyzed Synthesis of 2,4-Disubstituted Oxazoles

| α-Diazoketone | Amide | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Diazo-1-phenylethanone | Benzamide | Cu(OTf)₂ (10 mol%) | 1,2-Dichloroethane | 80 °C | 87% | kfupm.edu.sa |

| Various α-diazoketones | Various amides | Cu(OTf)₂ | 1,2-Dichloroethane | 80 °C | Good yields | tandfonline.comorganic-chemistry.org |

Other copper-mediated approaches include the oxidative cyclization of enamides and the reaction of 1-alkynes with acyl azides. tandfonline.comsemanticscholar.org A novel cascade reaction involving alkenes and azides, catalyzed by copper, also provides a pathway to 2,5-disubstituted oxazoles. rsc.org

Gold-Catalyzed Approaches to Oxazole Ketones

Gold catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including oxazole ketones. A notable strategy involves the homogeneous gold-catalyzed intramolecular cyclization of internal N-propargylamides. nih.govorganic-chemistry.orgacs.org This method utilizes an oxidant, such as 4-MeO-TEMPO, to achieve the desired transformation under mild conditions with excellent functional group compatibility. nih.govorganic-chemistry.orgacs.org The reaction is believed to proceed through the formation of a vinyl-gold intermediate via a 5-exo-dig cyclization process, which is then trapped by a radical species generated from the oxidant. acs.org

Another significant gold-catalyzed approach is the [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant. organic-chemistry.orgorganic-chemistry.org This intermolecular reaction efficiently produces 2,5-disubstituted oxazoles. organic-chemistry.orgorganic-chemistry.org The use of nitriles as both a reactant and the solvent is a key feature of this method. organic-chemistry.orgorganic-chemistry.org Gold catalysts such as Ph₃PAuNTf₂ facilitate this transformation. informahealthcare.com

Table 2: Gold-Catalyzed Synthesis of Oxazole Derivatives

| Starting Material | Catalyst | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Internal N-propargylamides | PPh₃AuCl (5 mol%) | 4-MeO-TEMPO, tBuONO, CH₃CN, 90 °C | 5-Oxazole ketones | Decent yields | nih.govacs.org |

| Terminal alkyne and nitrile | Ph₃PAuNTf₂ | 8-methylquinoline N-oxide, 60 °C | 2,5-Disubstituted oxazoles | High yields | organic-chemistry.orginformahealthcare.com |

Nickel-Catalyzed One-Pot Suzuki-Miyaura Coupling Reactions

Nickel catalysis provides a more economical alternative to palladium for cross-coupling reactions. A one-pot Suzuki-Miyaura coupling reaction has been developed for the synthesis of 2,4,5-trisubstituted oxazoles. tandfonline.comijpsonline.com This reaction involves the coupling of a carboxylic acid, an amino acid, and a boronic acid in the presence of a nickel catalyst and a dehydration condensing agent. tandfonline.comijpsonline.com This methodology allows for the efficient construction of highly substituted oxazoles from readily available starting materials. The Suzuki-Miyaura reaction has also been successfully applied to functionalize bromo-oxazole building blocks, including derivatives of this compound. sci-hub.seijpsonline.com For instance, 4-(4-bromophenyl)-2,5-dimethyloxazole can be coupled with various substituted phenylboronic acids in the presence of a palladium catalyst, although nickel catalysts are also viable for similar transformations. tandfonline.comijpsonline.com

Iron-Catalyzed Methodologies

Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst for organic synthesis. Iron-catalyzed reactions have been developed for the formation of oxazole derivatives, often proceeding through C-H activation pathways. mdpi.comrsc.org One such method involves the iron-catalyzed formation of 2-arylbenzoxazoles from o-nitrophenols and benzylic alcohols via a hydrogen transfer strategy. acs.org In this cascade reaction, the alcohol serves as both the coupling partner and the reductant. acs.org The process involves alcohol oxidation, nitro reduction, condensation, and dehydrogenation, all catalyzed by an iron species. acs.org While not directly synthesizing this compound, these iron-catalyzed C-H functionalization techniques demonstrate the potential for developing novel routes to substituted oxazoles. mdpi.comrsc.orgiosrjournals.org

Organocatalysis and Metal-Free Approaches

In the quest for more sustainable and environmentally friendly synthetic methods, organocatalysis and metal-free reactions have gained significant attention. These approaches avoid the use of potentially toxic and expensive transition metals.

One metal-free approach for the synthesis of 2,5-disubstituted oxazoles involves an iodine-catalyzed tandem oxidative cyclization. organic-chemistry.org This method demonstrates excellent functional group compatibility using common aromatic aldehydes as substrates. organic-chemistry.org Another metal-free strategy is the synthesis of 2-substituted-4,5-dimethyloxazoles from the cascade assembly of a primary amide with two molecules of acetylene (B1199291) gas in a KOH/MeOH/DMSO catalytic system. researchgate.netresearchgate.net This reaction proceeds through a proposed mechanism involving N-vinylation, isomerization, ethynylation, and intramolecular O-vinylation. researchgate.net

Furthermore, photochemical methods offer a metal-free route to oxazoles. For example, the photoisomerization of isoxazoles, such as 3,5-dimethylisoxazole, can lead to the formation of the corresponding oxazole, in this case, this compound, through a nitrile ylide intermediate. acs.org

Iodine-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles

Molecular iodine has emerged as an economical, low-toxicity, and effective catalyst for various organic transformations, including the formation of oxazole rings. researchgate.netresearchgate.net It facilitates the construction of C-O and C-N bonds through pathways such as oxidative, radical, and electrophilic mechanisms. researchgate.net

A prominent method involves an iodine-catalyzed tandem oxidative cyclization. researchgate.netorganic-chemistry.org This approach synthesizes 2,5-disubstituted oxazoles from readily available starting materials like aromatic aldehydes and α-amino ketones. researchgate.netorganic-chemistry.org In a typical procedure, the reaction is carried out using iodine as the catalyst, tert-butyl hydroperoxide (TBHP) as the oxidant, and sodium hydrogen carbonate as the base in a solvent like dimethylformamide (DMF). organic-chemistry.org This metal-free method is noted for its excellent functional group compatibility, accommodating both electron-donating and electron-withdrawing groups on the aromatic aldehyde. organic-chemistry.org The reaction proceeds through a proposed mechanism involving enolization, intramolecular attack, and subsequent oxidation steps. organic-chemistry.org

Another significant iodine-mediated strategy is the reaction of ketones with nitriles. nih.govmdpi.com Iodosobenzene (PhI=O), in the presence of a Brønsted acid such as trifluoromethanesulfonic acid (TfOH) or bis(trifluoromethane-sulfonyl)imide (Tf₂NH), efficiently promotes the single-step synthesis of 2,4,5-trisubstituted oxazoles from ketones and nitriles under mild conditions. mdpi.com The proposed mechanism involves the in-situ generation of an α-iodanyl ketone intermediate, which then undergoes a Ritter-type reaction with the nitrile, followed by cyclization. nih.gov

Furthermore, an efficient iodine-catalyzed decarboxylative domino reaction has been developed, starting from materials like aryl methyl ketones and using α-amino acids as the amine source to produce 2-alkyl-5-aryl-substituted oxazoles with yields up to 80%. nih.gov

| Starting Materials | Catalyst/Reagents | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehydes, 2-Amino-1-phenylethanone hydrochloride | I₂, TBHP, NaHCO₃ | DMF, 80°C | 2,5-Disubstituted Oxazoles | Up to 79% | organic-chemistry.org |

| β-Keto Ester, Acetonitrile | PhI=O, Tf₂NH | 80°C, 72h | 2,4,5-Trisubstituted Oxazole | Up to 81% | mdpi.com |

| Aryl Methyl Ketones, α-Amino Acids | Iodine | Not specified | 2-Alkyl-5-aryl-substituted Oxazoles | Up to 80% | nih.gov |

Base-Promoted Cascade Reactions

Base-promoted reactions provide an effective pathway for synthesizing oxazole derivatives, often through elegant cascade or domino sequences that form multiple bonds in a single operation. organic-chemistry.org The van Leusen reaction is a classic example, producing 5-substituted oxazoles by reacting an aldehyde with tosylmethyl isocyanide (TosMIC) in a basic medium. ijpsonline.com The base facilitates the deprotonation of TosMIC, initiating a sequence of addition to the aldehyde, cyclization to an oxazoline intermediate, and subsequent elimination of toluenesulfinic acid (TsOH) to yield the aromatic oxazole. ijpsonline.com

More contemporary methods utilize bases to trigger complex transformations. For instance, a one-pot synthesis of 2-aryl-5-alkyl-substituted oxazoles has been achieved through a cesium carbonate (Cs₂CO₃)-mediated reaction of primary amides with 2,3-dibromopropene. organic-chemistry.org Another approach involves a base-promoted dibromination of enamides using carbon tetrabromide (CBr₄), followed by a copper(I)-catalyzed intramolecular cyclization to furnish 5-bromo oxazoles. organic-chemistry.org

The choice of base can also control the reaction outcome. In a microwave-assisted synthesis using aryl aldehydes and TosMIC, using two equivalents of potassium phosphate (B84403) (K₃PO₄) as the base leads to 5-substituted oxazoles, while using just one equivalent under identical conditions diastereoselectively produces 4,5-disubstituted oxazolines. acs.org

| Starting Materials | Base/Reagents | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Aldehydes, Tosylmethyl isocyanide (TosMIC) | Generic Base (e.g., K₂CO₃) | van Leusen Reaction | 5-Substituted Oxazoles | ijpsonline.com |

| Primary Amides, 2,3-Dibromopropene | Cs₂CO₃ | Cascade Reaction | 2-Aryl-5-alkyl-substituted Oxazoles | organic-chemistry.org |

| Aryl Aldehydes, TosMIC | K₃PO₄ (2 equiv) | Microwave-Assisted Cycloaddition | 5-Substituted Oxazoles | acs.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, use less hazardous chemicals, and decrease energy consumption, are increasingly being applied to the synthesis of oxazoles. ijpsonline.com These approaches enhance reaction performance, leading to better yields, higher purity, and more sustainable processes compared to conventional methods. ijpsonline.com

Microwave-Assisted Cyclization Techniques

Microwave irradiation has become a powerful tool in organic synthesis, known for significantly reducing reaction times, increasing yields, and enhancing selectivity. acs.orgmdpi.com In the context of oxazole synthesis, microwave-assisted methods offer a cleaner and more energy-efficient alternative to conventional heating. mdpi.com

One notable application is the synthesis of 2,5-dimethyl-4-substituted biphenyl-1,3-oxazole derivatives. ijpsonline.com This process involves the cyclization of an α-haloketone intermediate with acetamide under microwave irradiation, followed by a Suzuki coupling reaction. ijpsonline.com Similarly, 2-amino-4-(p-substituted phenyl)-oxazole derivatives have been synthesized by irradiating a mixture of p-substituted 2-bromoacetophenone (B140003) and urea (B33335). ijpsonline.com

The van Leusen reaction can also be accelerated using microwave heating. A highly efficient two-component [3+2] cycloaddition of substituted aryl aldehydes with TosMIC under microwave irradiation yields 5-substituted oxazoles with moderate to excellent yields. acs.org This protocol benefits from a simple experimental procedure and non-chromatographic purification. acs.org

| Starting Materials | Catalyst/Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-(4-bromophenyl)-propan-1-one, Acetamide | None specified | Microwave | 4-(4-bromophenyl)-2,5-dimethyloxazole | ijpsonline.com |

| Aryl Aldehydes, TosMIC | K₃PO₄ (2 equiv) | Isopropanol, Microwave | 5-Substituted Oxazoles | acs.org |

| p-Substituted 2-bromoacetophenone, Urea | None specified | DMF, Microwave | 2-Amino-4-(p-substituted phenyl)oxazole | ijpsonline.com |

Biocatalytic Approaches (e.g., Clay-Mediated Condensations)

Biocatalysis leverages enzymes and natural catalysts to perform chemical transformations with high selectivity under mild conditions. While direct enzymatic synthesis of this compound is less common, related biocatalytic and nature-inspired strategies are emerging. For instance, immobilized Candida antarctica lipase (B570770) B (CALB), known as Novozym 435, has been used to efficiently catalyze the synthesis of 1,3,4-oxadiazole (B1194373) thioether derivatives in a multicomponent process, achieving yields from 65% to 94%. rsc.org In nature, the formation of oxazole rings in certain natural products involves heterocyclization domains within Non-Ribosomal Peptide Synthetase (NRPS) machinery. d-nb.info

A prominent green chemistry approach that mimics natural catalysts involves the use of clays. Clays such as Montmorillonite K10 are non-corrosive, thermally stable, inexpensive, and environmentally friendly solid acid catalysts. scirp.org They have been successfully used in various organic reactions. scirp.org In one study, novel 2,4-disubstituted oxazoles were synthesized through the condensation of substituted acetophenone (B1666503) with urea in the presence of natural red, white, and black clay as a biocatalyst, providing good yields in a green medium. tandfonline.com

Aqueous-Phase Synthesis Strategies

Performing organic reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. An eco-friendly approach for synthesizing oxazole derivatives has been reported using S,S'-dimethyl dithiocarbonate in an aqueous phase. This method avoids hazardous organic solvents and involves a two-stage temperature protocol (5–15°C followed by 20–30°C) for the cyclization, after which the intermediate is hydrolyzed with aqueous sodium hydroxide (B78521) to yield the final product.

Additionally, direct arylation reactions on water have been developed for the synthesis of 2,5-disubstituted oxazoles, showcasing the feasibility of forming key C-C bonds for these heterocycles in an aqueous environment. tandfonline.com

Continuous Flow Synthesis for Oxazole Derivatives

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. beilstein-journals.org This technology is particularly useful for handling unstable intermediates or performing multi-step sequences without isolating intermediates. beilstein-journals.orgbeilstein-journals.org

Another application is the photochemical transposition of isoxazoles into their oxazole counterparts. A continuous flow process enables this transformation to occur rapidly and under mild conditions, allowing for the synthesis of various di- and trisubstituted oxazoles. organic-chemistry.org

| Reaction Type | Starting Materials | Key Steps | Overall Yield | Reference |

|---|---|---|---|---|

| Three-step sequential synthesis | Vinyl Azides, Bromoacetyl Bromide, NaN₃ | 1. Thermolysis to azirine 2. Reaction with bromoacetyl bromide 3. Nucleophilic displacement | 50-60% | beilstein-journals.org |

| Photochemical Transposition | Isoxazoles | Photolysis in flow reactor | Not specified | organic-chemistry.org |

Applications of 2,5 Dimethyloxazole As a Synthetic Building Block and Ligand

Role in Complex Molecule Synthesis

2,5-Dimethyloxazole is a foundational component for building a variety of more intricate chemical structures. Its inherent reactivity allows for modifications and additions, making it a key intermediate in several synthetic pathways.

Precursor for Advanced Heterocyclic Frameworks

The structure of this compound is a starting point for the synthesis of other complex heterocyclic systems. Through various chemical transformations, the oxazole (B20620) ring can be either modified or used as a scaffold to build new rings. For instance, research has demonstrated that this compound can be formed via the photoisomerization of 3,5-dimethylisoxazole (B1293586). acs.org This process also yields other intermediates like nitrile ylides and 2H-azirines, highlighting the chemical pathways that link different heterocyclic families. acs.org

Furthermore, the core structure is used to create larger, more complex molecules. Synthetic routes have been developed to produce oxygenated analogs of molecules like 4-[(1H-imidazol-4-yl)methyl]-2,5-dimethyloxazole, demonstrating its role as a foundational block for creating derivatives with potential pharmaceutical applications. acs.org The synthesis of bisoxazole derivatives, where two oxazole rings are linked, also originates from simpler oxazole precursors, showcasing another avenue for creating advanced frameworks. researchgate.net

Intermediate in the Synthesis of Agrochemical Compounds

The oxazole moiety is a recognized pharmacophore in the agrochemical field. researchgate.net Derivatives of dimethyloxazole are utilized as intermediates in the creation of compounds for crop protection. ontosight.aichemimpex.comcymitquimica.com The unique structure of the oxazole ring contributes to the biological activity and stability required for effective pesticides and herbicides. chemimpex.com While specific commercial agrochemicals directly containing the this compound substructure are not extensively detailed in the provided literature, the general class of oxazoles is explored for these applications. ontosight.ai The development of new agrochemicals often involves the synthesis and screening of various heterocyclic compounds, with dimethyloxazole derivatives being valuable candidates in this process. lookchem.com

Building Block in Materials Science Research

In materials science, this compound and its derivatives are explored for creating functional materials with specific, tailored properties. chemimpex.com Their utility extends to coordination chemistry, where they can act as ligands to form stable complexes with metal ions. lookchem.com These coordination compounds have potential applications in developing new materials. lookchem.comlookchem.com

One significant area of application is in the synthesis of Covalent Organic Frameworks (COFs). These are crystalline porous solids with structures held together by strong covalent bonds. acs.org While research has demonstrated the conversion of imine linkages to oxazole linkages in COFs, the use of specific building blocks like this compound is a key strategy in designing these advanced materials. acs.org The oxazole unit's inclusion in polymer chains or frameworks can influence the material's electronic and physical properties.

Synthesis of Poly-Substituted Oxazole Derivatives

A significant application of this compound is as a scaffold for creating more complex, poly-substituted oxazoles. This is often achieved by first functionalizing the initial molecule, for example, through bromination, and then using cross-coupling reactions to add various substituents.

A key intermediate, 4-(4-bromophenyl)-2,5-dimethyloxazole, can be synthesized from 2-bromo-1-(4-bromophenyl)propan-1-one and acetamide (B32628) under microwave irradiation. researchgate.net This brominated derivative serves as a versatile anchor point for introducing new functional groups via reactions like the Suzuki or Buchwald-Hartwig couplings. researchgate.netijpsonline.comtandfonline.com For instance, the Suzuki reaction of 4-(4-bromophenyl)-2,5-dimethyloxazole with various substituted phenylboronic acids yields novel 2,5-dimethyl-4-substituted-biphenyl-1,3-oxazole derivatives. ijpsonline.comtandfonline.com Similarly, coupling with aryl or heteroaryl amines produces aniline-substituted oxazole derivatives. researchgate.net

| Starting Material | Coupling Partner | Catalyst/Reagents | Reaction Type | Product Type | Reference |

|---|---|---|---|---|---|

| 4-(4-bromophenyl)-2,5-dimethyloxazole | Substituted phenylboronic acid | Bis(triphenylphosphine)palladium(II) chloride, Potassium carbonate | Suzuki Coupling | 2,5-dimethyl-4-substituted-biphenyl-1,3-oxazoles | ijpsonline.com |

| 4-(4-bromophenyl)-2,5-dimethyloxazole | Substituted aryl/heteroaryl amine | Tris(dibenzylideneacetone)dipalladium(0), BINAP, Cesium carbonate | Buchwald-Hartwig Amination | 2,5-dimethyl-4-(aryl/heteroaryl) substituted aniline-1,3-oxazoles | researchgate.net |

Preparation of Fused Oxazole Derivatives

This compound also serves as a precursor for synthesizing fused heterocyclic systems, where the oxazole ring is merged with another ring. One example is the formation of 2,5-dimethylbenzoxazole, which incorporates a benzene (B151609) ring fused to the oxazole. The synthesis of such fused systems often involves creating α,β-unsaturated derivatives from the initial oxazole, which can then react with various nucleophiles to form new fused rings. semanticscholar.org Research into compounds like oxazolo[3,2-a]pyridinium and oxazolo[3,2-a]pyrimidinium salts further demonstrates the role of oxazoles in building complex, fused heterocyclic structures. msu.ru

Applications in Catalysis

In the field of catalysis, this compound and its derivatives primarily function as ligands that coordinate with transition metals to form catalytically active complexes. These ligands are valued because their electronic and steric properties can be modified to influence the efficiency and selectivity of a reaction. rsc.org

Derivatives of dimethyloxazole are used as ligands in coordination chemistry to create stable complexes with metal ions like copper(II). lookchem.comrsc.org For example, copper(II) complexes bearing bisoxazoline ligands derived from dimethyloxazole have been synthesized and shown to be effective catalysts for the α-amination of ketones and esters. rsc.org

Another example involves the use of a ruthenium catalyst, [Ru(H)₂(CO)(PPh₃)₃], for the intramolecular C-H/olefin coupling of oxazole derivatives. The cyclization of 2-[(1E)-4,4-dimethyl-1,5-hexadienyl]-4,5-dimethyl-1,3-oxazole proceeded efficiently to give the corresponding cyclized product, showcasing the compatibility of the oxazole moiety in transition metal-catalyzed reactions. oup.com

| Catalyst System | Ligand Type | Reaction | Substrate | Outcome | Reference |

|---|---|---|---|---|---|

| Copper(II) Bromide | 4,5-Dihydro-2-(4,5-dihydro-4,4-dimethyloxazol-2-yl)-4,4-dimethyloxazole (DMOX) | α-Amination | Ketones and Esters | Efficient C-N bond formation | rsc.org |

| [Ru(H)₂(CO)(PPh₃)₃] | (Substrate itself acts as ligand precursor) | Intramolecular C-H/Olefin Coupling | 2-[(1E)-4,4-dimethyl-1,5-hexadienyl]-4,5-dimethyl-1,3-oxazole | Quantitative yield of cyclized product | oup.com |

Ligand Design and Development for Metal Coordination

The nitrogen atom in the oxazole ring possesses electron-donating properties, enabling it to coordinate with a variety of metal centers. alfachemic.com This coordination ability is fundamental to the design of ligands for catalysis and materials science. While the closely related oxazoline (B21484) ligands are more extensively studied in asymmetric catalysis, oxazoles like this compound also form stable metal complexes. alfachemic.comacs.orgbldpharm.com

Research has demonstrated the synthesis and characterization of new chromium(III) halide complexes with substituted oxazoles, including the isomeric 2,4-dimethyloxazole (B1585046). ajol.info In these complexes, spectroscopic evidence from infrared and proton NMR studies indicates that the oxazole acts as a monodentate ligand, coordinating to the chromium ion through the ring's nitrogen atom. ajol.info This coordination results in a downfield shift in the proton NMR signals of the ligand, a consequence of the deshielding effect caused by the drift of electrons from the ligand to the metal center. ajol.info Similarly, manganese(II) complexes with this compound have been prepared and characterized, showing hexa-coordinated, high-spin polymeric structures where the ligand can be terminal or bridging. ijesrr.org

The design of such ligands can be tailored by introducing specific substituents onto the oxazole ring. For instance, the presence of electron-donating groups like methyl groups, as in this compound, influences the electronic properties and coordination behavior of the ligand. ajol.info This modularity allows for the fine-tuning of the steric and electronic environment around the coordinated metal, which is a key principle in the development of catalysts with specific activities and selectivities.

Table 1: Spectroscopic Data for Chromium(III) Complexes with 2,4-Dimethyloxazole

| Complex | Ligand C-H Proton Signal (δ) | Free Ligand C-H Signal (δ) | Ligand CH₃ Proton Signals (δ) | Free Ligand CH₃ Signals (δ) |

|---|---|---|---|---|

| CrCl₃(2,4-DMO) | 8.2 | 7.5 | 4.1, 4.0 | 3.6, 3.5 |

| CrBr₃(2,4-DMO) | 8.1 | 7.5 | 4.1, 4.0 | 3.6, 3.5 |

| CrI₃(2,4-DMO) | 8.0 | 7.5 | 4.0, 3.9 | 3.6, 3.5 |

Data sourced from a study on novel oxazole and isoxazole (B147169) derivatives of chromium(III). ajol.info Note: 2,4-DMO refers to 2,4-dimethyloxazole, an isomer of the subject compound.

Oxazole-Based Catalysts in Organic Transformations

The incorporation of oxazole and its related oxazoline structures into ligand scaffolds has led to the development of powerful catalysts for a wide array of organic transformations. acs.orgirjmets.com Chiral oxazoline-containing ligands are particularly renowned in asymmetric catalysis, where their proximity to the metal center allows for efficient and direct chiral induction. alfachemic.comacs.org

While much of the focus has been on chiral oxazolines, oxazole-based systems also exhibit significant catalytic activity. For example, rhenium(I) tricarbonyl complexes featuring benzo[d]oxazole-derived ligands have been developed as highly efficient and selective photocatalysts for the reduction of CO₂ to CO under visible light. rsc.org These catalysts highlight the potential for tuning the properties of metal complexes for solar-to-fuel conversion through strategic ligand design. rsc.org

Copper-based catalysts are also prominent in reactions involving oxazoles. Copper(II) triflate has been shown to catalyze the synthesis of 2,4-disubstituted oxazoles from α-diazoketones and amides. organic-chemistry.org Furthermore, dicationic copper(I) complexes have been employed for the synthesis of 2,5-disubstituted oxazoles through the aerobic dehydrogenative cyclization of alkenes and azides. rsc.org These examples demonstrate the utility of oxazole-based systems in facilitating key bond-forming reactions.

Table 2: Examples of Organic Transformations with Oxazole-Related Catalysts

| Catalyst Type | Transformation | Substrates | Product Type | Ref. |

|---|---|---|---|---|

| Rhenium-benzo[d]oxazole Complex | Photocatalytic CO₂ Reduction | CO₂, Triethanolamine (TEOA) | Carbon Monoxide (CO) | rsc.org |

| Copper(II) Triflate | Oxazole Synthesis | α-Diazoketones, Amides | 2,4-Disubstituted Oxazoles | organic-chemistry.org |

| Copper(I) Chloride | Dehydrogenative Cyclization | Alkenes, Azides | 2,5-Disubstituted Oxazoles | rsc.org |

Reagents in Specialized Synthetic Methodologies

Beyond their role in catalysis, oxazole derivatives are valuable reagents and building blocks, particularly in the construction of complex molecular architectures.

The introduction of an ethynyl (B1212043) (–C≡CH) group onto the oxazole core creates a highly versatile reagent for use in click chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). chemrxiv.org This reaction forms a stable 1,2,3-triazole ring, a common linker in medicinal chemistry and materials science. vulcanchem.com Despite the synthetic challenges associated with the sensitivity of the oxazole ring, efficient and scalable protocols have been developed for the synthesis of various ethynyl oxazoles. chemrxiv.orgresearchgate.net

A comprehensive study detailed the synthesis of a library of ethynyl oxazoles, including a 5-ethynyl-2,4-dimethyl oxazole, and demonstrated their utility as building blocks for click reactions. chemrxiv.org The process often involves the Sonogashira coupling of a halo-oxazole with a protected alkyne, followed by a deprotection step. chemrxiv.orgchemrxiv.org These ethynyl oxazole building blocks were then successfully reacted with a range of azide (B81097) partners, including the stable and commonly used benzyl (B1604629) azide, to produce triazole-linked oxazole compounds in excellent yields (typically over 90%) with straightforward purification. chemrxiv.orgchemrxiv.org

This methodology opens up a previously underexplored chemical space, allowing for the incorporation of the oxazole motif into larger molecules, such as potential drug candidates or complex materials, via a robust and efficient conjugation strategy. chemrxiv.orgresearchgate.net

Table 3: Click Chemistry Applications of Ethynyl Oxazoles

| Ethynyl Oxazole Substrate | Azide Partner | Catalyst System | Solvent | Yield | Ref. |

|---|---|---|---|---|---|

| 5-Ethynyl-2,4-dimethyloxazole | Benzyl Azide | Copper(II) Sulfate, Sodium Ascorbate | Ethanol:Water | >95% | chemrxiv.org |

| 2-Ethynyl-5-phenyloxazole | Benzyl Azide | Copper(II) Sulfate, Sodium Ascorbate | Ethanol:Water | >95% | chemrxiv.org |

| 4-Ethynyl-1,3-oxazole | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | Not Specified | 92% | vulcanchem.com |

| 2-Ethynyl-oxazole | Benzyl Azide | Copper(II) Sulfate, Sodium Ascorbate | Ethanol:Water | >95% | chemrxiv.org |

Data compiled from studies on the application of functionalized ethynyl oxazoles in click chemistry. chemrxiv.orgvulcanchem.com

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,4-Dimethyloxazole |

| This compound |

| 2-Ethynyl-5-azetidinyl oxazole |

| 2-Ethynyl-oxazole |

| 3,5-Dimethyloxazole |

| 4-Aryl/Alkyl Oxazoles |

| 4-Ethynyl-1,3-oxazole |

| 5-Ethynyl-2,4-dimethyloxazole |

| Acetamide |

| Ampicillin |

| Benzyl azide |

| Carbon Monoxide |

| Chloramphenicol |

| Copper(II) Sulfate |

| Copper(II) Triflate |

| CrBr₃ |

| CrCl₃ |

| CrI₃ |

| Sodium Ascorbate |

| Triethanolamine |

Advanced Characterization Techniques for Structural and Mechanistic Elucidation of 2,5 Dimethyloxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 2,5-dimethyloxazole derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of 4-(4-bromophenyl)-2,5-dimethyloxazole, the methyl groups at the 2 and 5 positions of the oxazole (B20620) ring typically appear as sharp singlets. For instance, in one study, the two methyl groups were observed at 2.46 ppm as a singlet integrating to six protons. cbijournal.com In another derivative, N-(4-(2,5-dimethyloxazol-4-yl)phenyl) benzamine, the methyl protons at the 2- and 5-positions were recorded as distinct singlets at 2.49 ppm and 2.45 ppm, respectively. researchgate.net This separation of signals for the two methyl groups is common in asymmetrically substituted derivatives.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. For example, in a series of N-(benzoylphenyl)-carboxamide derivatives incorporating the this compound moiety, the methyl carbons were observed at approximately 11.9 ppm and 13.7 ppm. scielo.br The carbon atoms of the oxazole ring itself also give characteristic signals, aiding in the confirmation of the heterocyclic core. scielo.brmdpi.com

Two-dimensional NMR techniques, such as COSY (¹H-¹H Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are invaluable for establishing connectivity between protons and carbons, which is crucial for assigning complex structures. mdpi.com For instance, COSY spectra can confirm the coupling between aromatic protons, while HMQC correlates directly bonded proton and carbon atoms. mdpi.com

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) of Methyl Protons (ppm) | Reference |

|---|---|---|---|

| 4-(4-bromophenyl)-2,5-dimethyloxazole | CDCl₃ | 2.46 (s, 6H) | cbijournal.com |

| N-(4-(2,5-dimethyloxazol-4-yl)phenyl) benzamine | CDCl₃ | 2.49 (s, 3H), 2.45 (s, 3H) | researchgate.net |

| 3-Chloro-4-methyl-N-(4-(2,5-dimethyloxazol-4-yl)phenyl)benzamine | CDCl₃ | 2.48 (s, 3H), 2.44 (s, 3H) | researchgate.net |

| N-(3-benzoylphenyl)-2,5-dimethyloxazole-4-carboxamide | DMSO-d₆ | 2.43 (s, 3H), 2.56 (s, 3H) | scielo.br |

Mass Spectrometry (MS), including LC-MS and HRMS for Compound Identification and Purity

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound derivatives, as well as for assessing their purity. High-resolution mass spectrometry (HRMS) is particularly crucial for providing exact mass measurements, which allows for the confident determination of a compound's molecular formula.

For example, the molecular formula of N-(3-benzoylphenyl)-2,5-dimethyloxazole-4-carboxamide was confirmed by HRMS, which found an [M+Na]⁺ ion at m/z 343.10531, corresponding to the calculated value of 343.10586 for C₁₉H₁₆N₂O₃Na. scielo.br Similarly, for other derivatives, HRMS has been used to confirm their elemental composition with high accuracy. semanticscholar.orgrsc.org

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is widely used to monitor the progress of reactions, identify products, and determine the purity of synthesized compounds. nih.gov In metabolic studies, LC-MS has been employed to identify and quantify metabolites, including oxazole-containing compounds, in biological samples. springermedizin.denih.gov The fragmentation patterns observed in the mass spectra can also provide structural information, although isomers can sometimes exhibit similar fragmentation. uc.pt

Table 2: HRMS Data for Selected this compound Derivatives

| Compound | Ionization Mode | Calculated m/z | Found m/z | Molecular Formula | Reference |

|---|---|---|---|---|---|

| 2-(Benzo[d] cbijournal.comsemanticscholar.orgdioxol-5-yl)-4-(chloromethyl)-5-methyloxazole | ESI | 252.0427 [M+H]⁺ | 252.0428 | C₁₂H₁₁ClNO₃ | semanticscholar.org |

| N-(3-benzoylphenyl)-2,5-dimethyloxazole-4-carboxamide | ESI | 343.10586 [M+Na]⁺ | 343.10531 | C₁₉H₁₆N₂O₃Na | scielo.br |

| Ethyl 2,4-dimethyloxazole-5-carboxylate | ESI | - | - | C₈H₁₁NO₃ | rsc.org |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Mechanistic Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in this compound derivatives and can be used to study reaction mechanisms.

FT-IR spectra of oxazole derivatives typically show characteristic absorption bands for C=N and C=C stretching vibrations within the heterocyclic ring. The positions of these bands can be influenced by the substituents on the ring. For instance, the IR spectra of various substituted oxazoles have been used to confirm the presence of the oxazole moiety. researchgate.net

Matrix isolation IR spectroscopy has been shown to be particularly effective in distinguishing between isomers that may be difficult to differentiate using other techniques like NMR or MS. uc.pt This method involves trapping the molecule in an inert gas matrix at low temperatures, which results in very sharp absorption bands. This technique was crucial in identifying the correct isomeric product in the thermolysis of a 2H-azirine, which rearranged to an oxazole rather than an isoxazole (B147169). uc.pt The distinct IR spectra of the two isomers allowed for their unambiguous identification. uc.pt

Furthermore, FT-IR can be used to follow the progress of a reaction by monitoring the appearance of product-specific bands or the disappearance of reactant bands. This has been applied in mechanistic studies, for example, to track the formation of this compound from the UV-irradiation of a nitrile ylide precursor. uc.pt

Single Crystal X-Ray Diffraction for Definitive Molecular Structure Determination

For derivatives of oxazole, X-ray crystallography has been used to confirm the connectivity of atoms and the stereochemistry of the molecule. researchgate.netrsc.org For example, the structures of bisoxazole and bromo-substituted aryloxazoles have been unequivocally established using single crystal X-ray diffraction studies. researchgate.net In another instance, the molecular structures of copper(II) complexes containing a 4,5-dihydro-2-(4,5-dihydro-4,4-dimethyloxazol-2-yl)-4,4-dimethyloxazole ligand were determined by this method. rsc.org

Although a crystal structure for the parent this compound is not readily found in the searched literature, the structures of numerous, more complex derivatives have been reported, confirming the planarity of the oxazole ring and providing detailed geometric parameters. whiterose.ac.uknih.govrsc.org These studies are essential for understanding structure-activity relationships and for validating computational models.

UV-Visible Spectroscopy for Electronic Transition Analysis

UV-Visible spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of an electron from a lower energy orbital to a higher energy one, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

For this compound and its derivatives, UV-Vis spectroscopy can provide insights into their electronic structure and conjugation. The position and intensity of the absorption bands are sensitive to the substituents on the oxazole ring and the extent of the conjugated system. For example, in a study on donor-π-acceptor dyes, this compound was used as a π-conjugated linker. frontiersin.org The UV-Vis spectra of these dyes, calculated using time-dependent density functional theory (TD-DFT), were analyzed to understand the electronic transitions and charge transfer characteristics. frontiersin.org

Experimental studies have also utilized UV-Vis spectroscopy to monitor photoisomerization reactions of azobenzene (B91143) derivatives containing a 3,5-dimethylisoxazole (B1293586) unit, which is isomeric to this compound. researchgate.net These experiments show how the absorption spectrum changes upon irradiation, providing information about the kinetics and efficiency of the isomerization process. researchgate.net Computational studies have also been employed to simulate the UV-Vis spectra of isoxazole derivatives to aid in the interpretation of experimental results. rsc.org

Conclusion and Future Directions in 2,5 Dimethyloxazole Research

Summary of Key Synthetic Achievements and Methodological Advancements

The synthesis of the 2,5-disubstituted oxazole (B20620) core has been a subject of extensive research, leading to a robust toolbox of synthetic methodologies. Classical methods such as the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones, and the Fischer oxazole synthesis from cyanohydrins and aldehydes, have laid the foundational groundwork. researchgate.net

More recent advancements have focused on efficiency, atom economy, and novel reaction pathways. A significant development is the one-pot cascade assembly of 2-substituted-4,5-dimethyloxazoles from primary amides and acetylene (B1199291) gas. researchgate.net This method, operating in a KOH/MeOH/DMSO catalytic triad, represents a highly efficient route that proceeds in good yields (16–58%) and demonstrates successful competition against amide hydrolysis. researchgate.net The mechanism is believed to involve a sequence of amide N-vinylation, enamine-imine isomerization, imine ethynylation, and intramolecular O-vinylation. researchgate.net

Furthermore, modern cross-coupling reactions have been effectively applied to functionalized 2,5-dimethyloxazole precursors. For instance, the Suzuki reaction of 4-(4-bromophenyl)-2,5-dimethyloxazole with substituted phenylboronic acids has been used to create novel biphenyl-substituted oxazole derivatives, expanding the accessible chemical space. researchgate.nettandfonline.com Modified classical methods, such as an improved Bredereck reaction, have also been employed for the synthesis of derivatives like 2-(4-alkyloxyphenyl)-4,5-dimethyloxazole. informahealthcare.com

These achievements highlight a clear trend towards more sophisticated and efficient synthetic strategies that offer high yields and functional group tolerance, enabling the creation of a diverse library of this compound derivatives.

Unexplored Reactivity and Derivatization Pathways

Despite the synthetic progress, the full reactive potential of this compound remains to be charted. Much of the current derivatization focuses on established positions, such as functionalization at the 4-position via bromination followed by cross-coupling. tandfonline.com However, direct and selective C-H functionalization at various positions on the oxazole ring and its methyl substituents is a largely unexplored frontier. Such methods could provide more direct and atom-economical routes to novel derivatives, bypassing the need for pre-functionalized starting materials.

The reactivity of the methyl groups themselves is an area ripe for investigation. While they contribute to the electronic properties of the ring, their use as handles for further chemical elaboration (e.g., via radical reactions, condensation, or oxidation) is not extensively documented. Exploring the selective activation of one methyl group over the other could unlock pathways to asymmetrically substituted derivatives.

Furthermore, the oxazole ring can participate in cycloaddition reactions, although this is less common than for more electron-rich heterocycles. smolecule.com A systematic study of the Diels-Alder or other pericyclic reactivity of this compound and its electronically modified variants could reveal novel transformations for constructing complex polycyclic systems. The introduction of reactive groups, such as the chloroethyl group seen in similar oxazoles, could also open up avenues for nucleophilic substitution, allowing for the grafting of diverse functionalities. smolecule.com

Emerging Computational Approaches for Oxazole Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of heterocyclic compounds, and oxazoles are no exception. irjmets.com Density Functional Theory (DFT) is widely used to probe the structural and electronic properties of the oxazole ring. irjweb.com These calculations can elucidate parameters like HOMO-LUMO energy gaps, which reflect the chemical reactivity of the molecule, as well as chemical hardness and electrophilicity. irjweb.com Molecular Electrostatic Potential (MEP) maps, another output of DFT studies, are crucial for predicting sites susceptible to electrophilic and nucleophilic attack, thereby guiding synthetic strategy. irjweb.com

For more complex biological applications, hybrid computational methods are gaining prominence. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are being used to build predictive models for the biological activity of oxazole derivatives. nih.gov These models help identify key structural features responsible for therapeutic effects. nih.gov